![molecular formula C16H18N2O3S B5709817 ethyl 4-ethyl-2-(isonicotinoylamino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5709817.png)
ethyl 4-ethyl-2-(isonicotinoylamino)-5-methyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 4-ethyl-2-(isonicotinoylamino)-5-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the research community due to its potential therapeutic properties. This compound belongs to the class of thiophene carboxylates and has been studied extensively for its biological activities.
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-2-(isonicotinoylamino)-5-methyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial properties. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl 4-ethyl-2-(isonicotinoylamino)-5-methyl-3-thiophenecarboxylate in lab experiments is its potential therapeutic properties. The compound has been shown to exhibit a range of biological activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research on ethyl 4-ethyl-2-(isonicotinoylamino)-5-methyl-3-thiophenecarboxylate. One of the areas of focus is the development of new drugs based on this compound for the treatment of cancer, inflammation, and infectious diseases. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of more effective drugs. Additionally, the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Synthesis Methods
The synthesis of ethyl 4-ethyl-2-(isonicotinoylamino)-5-methyl-3-thiophenecarboxylate involves the reaction of isonicotinoyl chloride with ethyl 4-ethyl-5-methylthiophene-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and the product is obtained in good yield after purification.
Scientific Research Applications
Ethyl 4-ethyl-2-(isonicotinoylamino)-5-methyl-3-thiophenecarboxylate has been studied extensively for its potential therapeutic properties. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 4-ethyl-5-methyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-12-10(3)22-15(13(12)16(20)21-5-2)18-14(19)11-6-8-17-9-7-11/h6-9H,4-5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZZSDSWOUKSAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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